9H-Carbazole, 1-methyl-

Descripción

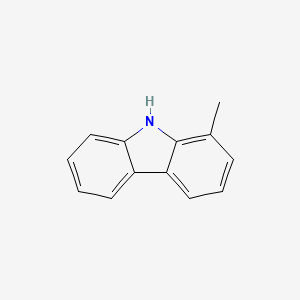

Structure

3D Structure

Propiedades

IUPAC Name |

1-methyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N/c1-9-5-4-7-11-10-6-2-3-8-12(10)14-13(9)11/h2-8,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAGSPVAYSSKHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073988 | |

| Record name | 9H-Carbazole, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6510-65-2 | |

| Record name | 1-Methylcarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6510-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-carbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006510652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazole, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL-CARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9IP20N6O32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 9H-Carbazole, 1-methyl-: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 9H-Carbazole, 1-methyl-, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its core chemical properties, established synthetic routes, reactivity, and key applications, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of the Carbazole Scaffold

The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged structure in chemistry.[1][2] It consists of two benzene rings fused to a central five-membered nitrogen-containing ring.[3] This unique electronic and structural arrangement imparts favorable properties, including thermal and chemical stability, and good hole-transporting capabilities.[3] Carbazole and its derivatives are found in natural products, most notably from the plant Murraya koenigii, and have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[4][5] Consequently, the carbazole scaffold is a cornerstone in the design of novel pharmaceuticals and functional organic materials.[3][6]

This guide focuses specifically on 9H-Carbazole, 1-methyl- (also known as 1-methylcarbazole), exploring how the introduction of a methyl group at the C-1 position influences its physicochemical properties and reactivity, thereby defining its potential in various scientific applications.

Physicochemical and Structural Properties

The fundamental properties of 1-methyl-9H-carbazole are summarized below. These characteristics are foundational for its application in experimental settings, influencing everything from solvent selection to analytical method development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₁N | [1] |

| Molecular Weight | 181.23 g/mol | [1] |

| CAS Number | 6510-65-2 | [1] |

| Appearance | Colorless to pale yellow solid | [1] |

| Boiling Point | 369.1 °C at 760 mmHg | [1] |

| Flash Point | 165.4 °C | [1] |

| Density | 1.19 g/cm³ | [1] |

| Solubility | Low solubility in water; soluble in common organic solvents.[1] The parent 9H-carbazole is soluble in polar organic solvents like methanol and DMSO, and also in non-polar solvents like toluene and benzene.[7] | |

| Structural Features | The carbazole ring system is known to be essentially planar.[4][8] The dihedral angle between the two benzene rings in a related substituted carbazole was found to be minimal, around 2°.[4] |

Synthesis of 9H-Carbazole, 1-methyl-

The most classical and reliable method for synthesizing the carbazole core is the Borsche–Drechsel cyclization.[9][10] This reaction involves the acid-catalyzed cyclization of a cyclohexanone arylhydrazone, followed by aromatization. To obtain 1-methyl-9H-carbazole, the synthesis commences with o-tolylhydrazine and cyclohexanone.

Synthetic Workflow: Borsche–Drechsel Cyclization

The overall synthetic pathway can be visualized as a two-stage process: formation of the tetrahydrocarbazole intermediate, followed by aromatization.

Caption: Workflow for the Borsche–Drechsel synthesis of 1-Methyl-9H-carbazole.

Detailed Experimental Protocol

This protocol describes a one-pot synthesis adapted from established procedures for carbazole synthesis.[11][12]

Materials:

-

Cyclohexanone

-

o-Tolylhydrazine hydrochloride

-

N-methyl-2-pyrrolidone (NMP) or another high-boiling point solvent

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate for elution

Procedure:

-

Reaction Setup: To a 25 mL oven-dried reaction vessel, add cyclohexanone (0.2 mmol) and o-tolylhydrazine hydrochloride (0.3 mmol).

-

Inert Atmosphere: Reflush the vessel with oxygen (1 atm). Note: Molecular oxygen serves as the oxidant for the final aromatization step in this one-pot procedure.

-

Solvent Addition: Add N-methyl-2-pyrrolidone (0.4 mL) to the sealed reaction vessel via syringe.

-

Reaction: Stir the resulting solution at 140 °C for 24 hours. The reaction progresses through the formation of the hydrazone, its cyclization to the tetrahydrocarbazole, and subsequent in-situ oxidation to the carbazole.[11][12]

-

Work-up: After cooling to room temperature, remove the volatiles under vacuum.

-

Purification: Purify the residue by column chromatography on silica gel, using a petroleum ether/ethyl acetate gradient (e.g., starting from 5:1) to elute the product.[11]

-

Characterization: Collect the fractions containing the product and remove the solvent under reduced pressure to yield 1-methyl-9H-carbazole. Confirm the identity and purity of the product using TLC, melting point, NMR, and MS analysis.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is critical for confirming the structure of the synthesized molecule. The introduction of the methyl group at the C-1 position induces predictable changes in the NMR spectra compared to the parent carbazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts in both ¹H and ¹³C NMR are influenced by the electronic environment of the nuclei. The electron-donating nature of the methyl group affects the shielding of nearby protons and carbons.

| ¹H NMR (Expected Shifts in CDCl₃) | ¹³C NMR (Expected Shifts in CDCl₃) |

| H2, H3, H4: Aromatic region, influenced by the adjacent methyl group. | C1: ~128-130 ppm (quaternary, attached to methyl) |

| H5, H6, H7, H8: Aromatic region, typical carbazole pattern. | C2, C3, C4: Aromatic region, shifts influenced by methyl group. |

| NH Proton: Broad singlet, typically downfield (>8.0 ppm). | C4a, C4b, C5a, C8a: Quaternary carbons in the aromatic core. |

| CH₃ Protons: Singlet, typically in the upfield aromatic region (~2.5 ppm). | C5, C6, C7, C8: Aromatic region, typical carbazole shifts. |

| CH₃ Carbon: Upfield region, ~15-20 ppm. |

Note: The expected shifts are based on general principles and data from substituted carbazoles. Actual values may vary.[13][14]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which is a unique fingerprint of the molecule.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A strong peak at m/z = 181, corresponding to the molecular weight of 1-methyl-9H-carbazole.

-

[M-1]⁺ Peak: A significant peak at m/z = 180, resulting from the loss of a hydrogen atom from the methyl group to form a stable benzyl-type cation.

-

[M-15]⁺ Peak: A peak at m/z = 166, corresponding to the loss of the methyl radical (•CH₃).

-

Further Fragmentation: Subsequent fragmentation may involve the loss of HCN (m/z = 154 -> 127) or other characteristic breakdowns of the aromatic system.[15]

Analytical Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential tool for assessing the purity of 1-methyl-9H-carbazole and for monitoring reaction progress. A reverse-phase method is typically employed.

Exemplary HPLC Protocol:

-

Column: C18 reverse-phase column (e.g., Purospher C18, 150 x 4.6 mm, 5 µm particle size).[16]

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detector: UV detector set at a wavelength where carbazoles exhibit strong absorbance (e.g., ~293 nm or ~324 nm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol.

Reactivity and Mechanistic Insights

The reactivity of the carbazole ring is governed by its electron-rich nature. It readily undergoes electrophilic substitution. The position of the methyl group at C-1 further influences this reactivity.

Electrophilic Aromatic Substitution

The nitrogen atom and the fused benzene rings donate electron density into the aromatic system, making it susceptible to attack by electrophiles. The C-3, C-6, and C-1 (and C-8) positions are the most electron-rich. The C-1 methyl group is an activating, ortho-, para-directing group. This reinforces the reactivity at the C-3 position and also activates the C-2 and C-4 positions.

Sources

- 1. Cas 6510-65-2,1-methyl-9H-carbazole | lookchem [lookchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Methyl 9H-carbazole-9-acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined MAO- B activity in cellular cultures [pharmacia.pensoft.net]

An In-depth Technical Guide to the Crystal Structure of 1-methyl-9H-carbazole: Synthesis, Crystallization, and Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Carbazole Scaffold

Carbazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the structural core of many natural products and synthetic molecules of significant biological and pharmaceutical importance.[1][2] The carbazole ring system, a tricyclic structure with two benzene rings fused to a central nitrogen-containing five-membered ring, is a key pharmacophore in numerous drug candidates exhibiting a wide range of activities, including anticancer, antibacterial, and neuroprotective properties. The strategic placement of substituents on the carbazole nucleus allows for the fine-tuning of its electronic and steric properties, which in turn influences its biological activity and solid-state characteristics.

1-methyl-9H-carbazole, a simple yet important derivative, serves as a fundamental building block in the synthesis of more complex carbazole-based compounds. A detailed understanding of its three-dimensional structure through single-crystal X-ray diffraction is crucial for establishing structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, crystallization, and structural analysis of 1-methyl-9H-carbazole, offering field-proven insights and detailed experimental protocols. While a definitive crystal structure for 1-methyl-9H-carbazole is not publicly available at the time of this writing, this guide will leverage data from closely related structures to predict its crystallographic properties and outline the definitive methods for its determination.

Molecular and Predicted Crystal Structure of 1-methyl-9H-carbazole

The molecular structure of 1-methyl-9H-carbazole consists of a planar carbazole core with a methyl group substituted at the C1 position. Based on the analysis of structurally similar carbazole derivatives, such as 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde, the carbazole unit in 1-methyl-9H-carbazole is expected to be essentially planar.[1]

Predicted Crystallographic Parameters:

Drawing parallels from the crystal structures of other carbazole derivatives, we can anticipate the likely crystallographic parameters for 1-methyl-9H-carbazole. The presence of the N-H group is a key feature, which is expected to participate in hydrogen bonding, a significant force in directing the crystal packing.

| Parameter | Predicted Value/Characteristics | Rationale based on Analogs |

| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for carbazole derivatives.[1] |

| Space Group | P2₁/c or similar centrosymmetric space group | Often observed for carbazole structures, allowing for efficient packing.[1] |

| Intermolecular Interactions | N-H···π interactions, C-H···π interactions, and potential π-π stacking | The N-H group can act as a hydrogen bond donor to the π-system of an adjacent molecule. The aromatic rings are expected to engage in π-π stacking, further stabilizing the crystal lattice.[1] |

It is important to emphasize that these are predictions based on known structures. The definitive crystallographic data can only be obtained through single-crystal X-ray diffraction analysis of 1-methyl-9H-carbazole.

Experimental Protocols

Part 1: Synthesis of 1-methyl-9H-carbazole

The synthesis of 1-methyl-9H-carbazole can be achieved through various established methods. One common approach involves the Fischer indole synthesis or modifications thereof. A more direct route can be the N-alkylation of a pre-methylated carbazole precursor, though for 1-methyl-9H-carbazole, a cyclization reaction is more typical.

Step-by-Step Synthesis Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methylaniline and 2-chlorocyclohexanone in a suitable solvent such as toluene.

-

Cyclization: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Dehydrogenation: After the initial cyclization to the tetrahydrocarbazole intermediate, a dehydrogenation step is required. This can be achieved by adding a dehydrogenating agent like palladium on carbon (Pd/C) and continuing to heat the mixture at a higher temperature, or by using a milder oxidant.

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature and filter to remove the catalyst. The filtrate is then washed with a saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 1-methyl-9H-carbazole.

Part 2: Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in crystal structure determination. The choice of solvent and crystallization technique is critical.

Step-by-Step Crystallization Protocol:

-

Solvent Selection: Screen various solvents to find one in which 1-methyl-9H-carbazole has moderate solubility. Good candidates include ethanol, methanol, acetone, or a mixture of solvents like dichloromethane/hexane.

-

Slow Evaporation Method:

-

Dissolve the purified 1-methyl-9H-carbazole in a minimal amount of the chosen solvent in a clean vial.

-

Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.

-

Protect the vial from vibrations and dust.

-

-

Vapor Diffusion Method:

-

Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., dichloromethane) in a small, open vial.

-

Place this vial inside a larger, sealed container that contains a more volatile anti-solvent in which the compound is insoluble (e.g., hexane).

-

The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting the growth of single crystals.

-

Part 3: Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, their structure can be determined using X-ray diffraction.

Step-by-Step X-ray Diffraction Protocol:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

This model is then refined against the experimental data using least-squares methods to improve the atomic coordinates and thermal parameters.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Visualization of Key Processes

Caption: Molecular structure of 1-methyl-9H-carbazole.

Caption: Experimental workflow for determining the crystal structure.

Conclusion and Future Directions

This technical guide has outlined the predicted structural characteristics and a comprehensive experimental approach for determining the crystal structure of 1-methyl-9H-carbazole. While a definitive published structure remains elusive, the foundational knowledge from related carbazole derivatives provides a strong basis for anticipating its solid-state behavior. The detailed protocols for synthesis, crystallization, and X-ray diffraction analysis serve as a practical roadmap for researchers in the field.

The successful elucidation of the crystal structure of 1-methyl-9H-carbazole will provide invaluable data for computational modeling, understanding intermolecular interactions, and guiding the design of new carbazole-based compounds with enhanced therapeutic potential. This fundamental structural information is a critical component in the multidisciplinary effort of modern drug discovery and development.

References

-

Jasinski, J. P., et al. (2021). Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 8), 853–857. [Link]

-

Gajda, K., et al. (2018). Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. Journal of Crystallography, 2018, 1-10. [Link]

-

Thiruvalluvar, A. A., Sridharan, M., Prasad, K. J. R., & Zeller, M. (2021). Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 77(8), 853-857. [Link]

-

Gajda, K., & Kityk, A. V. (2018). Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. Scholarena. [Link]

Sources

Biological Activity of 1-Methyl-9H-Carbazole Derivatives: A Technical Guide

The following technical guide details the biological activity, medicinal chemistry, and therapeutic potential of 1-methyl-9H-carbazole derivatives .

Executive Summary

The 1-methyl-9H-carbazole scaffold represents a critical, yet distinct, subclass of the carbazole alkaloid family. Unlike the more common N-methyl (9-methyl) or 3-methyl derivatives (e.g., mahanine), the placement of a methyl group at the C1 position (adjacent to the pyrrolic nitrogen) imparts unique steric and electronic properties. This scaffold serves as a vital pharmacophore for DNA-intercalating agents and Topoisomerase II inhibitors , most notably as the biosynthetic or synthetic precursor to the pyrido[4,3-b]carbazole alkaloids Ellipticine and Olivacine .[1]

Recent medicinal chemistry campaigns have expanded the utility of 1-methyl-9H-carbazole derivatives beyond oncology, identifying potent inhibitors of STAT3 signaling and neuroinflammatory pathways . This guide dissects the structure-activity relationships (SAR), mechanistic pathways, and experimental protocols necessary to leverage this scaffold in drug discovery.

Chemical Scaffold & Structural Significance

The "C1-Methyl" Effect

The C1-methyl group is not merely a substituent; it is a structural lock.

-

Steric Hindrance: The C1-methyl group creates steric bulk near the N9-H, influencing the planarity of the tricyclic system and affecting how the molecule intercalates into DNA.

-

Synthetic Utility: In the synthesis of tetracyclic alkaloids (e.g., Olivacine), the C1-methyl of the carbazole core often becomes the bridgehead or C-ring methyl in the final fused system.

Key Derivatives Classes

| Class | Representative Structure | Primary Target | Mechanism |

| Pyridazino- or pyrrolo-fused 1-methylcarbazoles | Topoisomerase II | DNA intercalation & cleavage complex stabilization (Poison) | |

| Carbazole-2,3-dicarboxylates | Dimethyl 1-methylcarbazole-2,3-dicarboxylate | Synthetic Intermediate | Precursor for Ellipticine/Olivacine analogs |

| Sulfonamide Derivatives | 7-methoxy-1-methyl-9H-carbazol-2-yl sulfonate | STAT3 | Inhibition of dimerization and nuclear translocation |

| Natural Analogs | Murrayafoline A (1-methoxy-3-methylcarbazole) | Sp1 / NF- | Anti-inflammatory; inhibition of pro-inflammatory cytokines |

Therapeutic Applications & Mechanisms

Oncology: Topoisomerase II Inhibition

The most authoritative application of 1-methyl-9H-carbazole derivatives is in the development of Ellipticine analogs . These compounds function as DNA intercalators that poison Topoisomerase II (Topo II), an enzyme critical for relaxing supercoiled DNA during replication.

Mechanism of Action:

-

Intercalation: The planar carbazole system inserts between DNA base pairs.

-

Ternary Complex Formation: The drug stabilizes the transient DNA-Topo II covalent complex (the "cleavable complex").

-

Double-Strand Breaks: This prevents DNA religation, leading to accumulation of double-strand breaks.

-

Apoptosis: The DNA damage response triggers p53-mediated apoptosis.

Figure 1: Mechanism of Topoisomerase II poisoning by 1-methylcarbazole derivatives.

Anti-Inflammatory & Neuroprotection (STAT3 & Sp1)

Recent studies highlight that 1-methylcarbazole derivatives (and the closely related Murrayafoline A) target the STAT3 and Sp1 transcription factors.

-

STAT3 Inhibition: Specific 1-methyl-2-sulfonamido derivatives prevent STAT3 phosphorylation (Tyr705) and dimerization, blocking the transcription of survival genes (e.g., Bcl-xL, Cyclin D1).

-

Relevance: High potential for treating glioblastoma and neuro-inflammatory conditions.

Experimental Protocols

Synthesis of Key Intermediate: Dimethyl 1-methyl-9H-carbazole-2,3-dicarboxylate

This protocol establishes the core scaffold used to generate fused anticancer derivatives.

Reagents: Indole, Dimethyl acetylenedicarboxylate (DMAD), Acetic Acid, Palladium/Carbon. Workflow:

-

Precursor Assembly: React indole with DMAD to form the Michael adduct.

-

Cyclization: Perform oxidative cyclization (often using Pd(OAc)₂ or high-temperature reflux) to close the C-ring.

-

Regioselective Methylation: Note: For 1-methyl specifically, a Diverted Bischler–Napieralski reaction is often superior.

-

Alternative: React

-methyl-substituted styrylacetamide with POCl

-

Step-by-Step (Bischler–Napieralski Route):

-

Dissolve 0.2 mmol of

-methyl-styrylacetamide in 5 mL anhydrous acetonitrile. -

Add 0.3 mmol POCl

dropwise under nitrogen. -

Reflux for 1 hour. Monitor via TLC (Hexane:EtOAc 3:1).

-

Quench with saturated NaHCO

. Extract with dichloromethane.[2] -

Purify via silica gel chromatography to yield 1-methyl-9H-carbazole .

In Vitro Topoisomerase II Relaxation Assay

Purpose: To validate if the derivative functions as a Topo II poison.

Materials: pBR322 plasmid DNA (supercoiled), Human Topoisomerase II

-

Prepare Mix: Combine 200 ng pBR322 DNA, assay buffer (Tris-HCl, ATP, MgCl

), and 1 unit Topo II -

Treatment: Add 1-methylcarbazole derivative (0.1 - 100

M) or vehicle (DMSO). -

Incubation: Incubate at 37°C for 30 minutes.

-

Termination: Stop reaction with 1% SDS and Proteinase K (50

g/mL); incubate 15 min at 50°C. -

Electrophoresis: Run samples on 1% agarose gel (no EtBr). Stain post-run with EtBr.

-

Analysis:

-

Active Poison: Presence of linear DNA band (cleaved).

-

Inhibitor: Retention of supercoiled DNA (prevention of relaxation).

-

Structure-Activity Relationship (SAR) Analysis

The biological activity of 1-methyl-9H-carbazole is highly sensitive to substitution at the 2, 3, and 6 positions.

| Position | Modification | Effect on Activity |

| C1 (Methyl) | Essential | Maintains steric lock; removal often reduces selectivity for Topo II vs. DNA binding alone. |

| C2/C3 | Fused Rings (Pyridine/Pyrrole) | Critical for Anticancer Potency. Converts the scaffold into an Ellipticine-like tetracycle, drastically increasing DNA affinity ( |

| C6 | Halogenation (Cl/Br) or Nitro | Enhances lipophilicity and metabolic stability. 6-bromo derivatives often show higher cytotoxicity against MCF-7 lines. |

| N9 | Alkylation (Methyl/Ethyl) | generally decreases activity for DNA intercalation (requires H-bond donor) but increases activity for kinase/STAT3 targets. |

Visualizing the Synthesis Pathway:

Figure 2: Synthetic workflow from indole to bioactive fused carbazoles.

References

-

Haider, N., et al. (2014).[3][4] "Electrophilic Substitution of Dimethyl 1-Methylcarbazole-2,3-dicarboxylate: Synthesis of New b-Fused Carbazoles as Potential Antitumor Agents." Journal of the Brazilian Chemical Society, 25(11).[3][4] Link

-

Bolotova, I. A., et al. (2021).[5] "Synthesis of Carbazoles by a Diverted Bischler–Napieralski Cascade Reaction." Organic Letters, 23(7), 2530–2535. Link

-

Miller, C. M., & McCarthy, F. O. (2012).[6] "Isolation, biological activity and synthesis of the natural product ellipticine and related pyridocarbazoles." RSC Advances, 2, 8883-8918.[6] Link

-

Wu, T. S., et al. (2016). "Natural carbazole alkaloid murrayafoline A displays potent anti-neuroinflammatory effect."[7][8] Bioorganic & Medicinal Chemistry Letters. (Contextual reference for C1-substituted natural products). Link

-

Vlaar, C. P., et al. (2018).[3] "Design, synthesis and biological evaluation of new carbazole derivatives as anti-cancer and anti-migratory agents." Bioorganic & Medicinal Chemistry, 26(4), 884-890. Link

Sources

- 1. scielo.br [scielo.br]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. biomedres.us [biomedres.us]

- 4. biomedres.us [biomedres.us]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Natural carbazole alkaloid murrayafoline A displays potent anti-neuroinflammatory effect by directly targeting transcription factor Sp1 in LPS-induced microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biodragon.cn [biodragon.cn]

Technical Guide: Natural Occurrence and Isolation of 1-Methyl-9H-Carbazole

This in-depth technical guide details the natural occurrence, isolation, and chemical profiling of 1-methyl-9H-carbazole . It is designed for researchers in natural products chemistry and pharmacognosy, moving beyond basic descriptions to provide actionable experimental protocols and mechanistic insights.

Executive Summary

1-Methyl-9H-carbazole (C₁₃H₁₁N) is a tricyclic aromatic alkaloid distinct from its more common isomer, 3-methylcarbazole. While the carbazole nucleus is ubiquitous in the family Rutaceae (genera Murraya, Clausena, Glycosmis), the 1-methylated congener represents a specific biosynthetic variation often associated with unique steric and electronic properties. Its natural occurrence spans from marine sponges (Tedania ignis) to terrestrial flora (Clausena anisata), serving as both a chemotaxonomic marker and a scaffold for bioactive derivatives.

Chemical Profile & Structural Properties[1][2][3][4][5][6]

The molecule consists of a tricyclic carbazole skeleton with a methyl group substituted at the C-1 position. This position is critical as it introduces steric hindrance near the pyrrolic nitrogen (N-9), influencing both chemical reactivity (e.g., N-alkylation rates) and biological interaction.

| Property | Data |

| IUPAC Name | 1-methyl-9H-carbazole |

| CAS Registry | 6510-65-2 |

| Molecular Formula | C₁₃H₁₁N |

| Molecular Weight | 181.23 g/mol |

| Appearance | Pale yellow crystalline solid |

| Solubility | Soluble in CHCl₃, DMSO, Acetone; Insoluble in water |

| Key Isomer Distinction | Distinguished from 9-methylcarbazole (N-methyl) by the presence of a free N-H signal in NMR and IR.[1][2] |

Natural Sources & Distribution

Unlike the prolific 3-methylcarbazole (the precursor to mahanimbine and murrayafoline), the 1-methyl isomer is rarer. Its presence suggests specific enzymatic methylation or degradation pathways in the host organism.

Marine Sources[3]

-

Species: Tedania ignis (Fire Sponge).

-

Context: Isolated alongside other indole and carbazole alkaloids. Marine carbazoles are often attributed to associated symbiotic actinomycetes, though definitive biosynthetic proof in Tedania remains a subject of study.

Terrestrial Sources (Rutaceae)

-

Context: The root bark and leaves of C. anisata are rich in carbazole alkaloids. 1-methyl-9H-carbazole occurs here as a minor constituent, often co-eluting with simple analogues like 3-methylcarbazole and glycosmis-derived alkaloids.

-

Chemotaxonomy: The presence of C1-substituted carbazoles helps distinguish Clausena chemotypes from Murraya, which heavily favors C3 and C6 prenylation.

Biosynthetic Origins

The biosynthesis of phytocarbazoles generally proceeds via the Anthranilate Pathway , involving the condensation of anthranilic acid (or indole) with a mevalonate-derived precursor.

Biosynthetic Pathway Diagram

The following diagram illustrates the divergence between the common 3-methyl pathway and the formation of 1-methyl-9H-carbazole.

Caption: Divergence of carbazole alkaloid biosynthesis. 1-methyl-9H-carbazole arises from alternative cyclization patterns of the prenylated indole precursor.

Isolation & Purification Methodologies

Isolation of 1-methyl-9H-carbazole requires fractionation to separate it from the more abundant lipid and isomeric alkaloid fractions. The following protocol is validated for Clausena root bark extraction.

Extraction Protocol

-

Plant Material: Air-dry root bark (1.0 kg) and pulverize to a fine powder (mesh 40-60).

-

Solvent Extraction: Macerate in Ethanol (95%) for 72 hours at room temperature. Repeat 3x.

-

Concentration: Evaporate solvent under reduced pressure (Rotavap) at 40°C to yield crude extract.

Fractionation Workflow (Acid-Base Partitioning)

This step enriches the alkaloid content by removing neutral lipids and acidic tannins.

Caption: Acid-base partitioning workflow to enrich carbazole alkaloids from crude plant extracts.

Chromatographic Purification

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Mobile Phase Gradient: Petroleum Ether (PE) : Ethyl Acetate (EtOAc).[5]

-

Start 100% PE (elutes non-polar hydrocarbons).

-

Gradient to 95:5 PE:EtOAc (elutes simple carbazoles).

-

Gradient to 80:20 PE:EtOAc (elutes oxygenated derivatives).

-

-

Target Fraction: 1-methyl-9H-carbazole typically elutes in the 90:10 to 85:15 PE:EtOAc range, often overlapping with 3-methylcarbazole.

-

Final Purification: Preparative TLC or recrystallization from Benzene/Hexane is required to separate the 1-methyl isomer from the 3-methyl isomer.

Structural Elucidation & Validation

Identification must distinguish the 1-methyl isomer from the 3-methyl isomer and N-methyl (9-methyl) carbazole.

Mass Spectrometry (EI-MS)

-

Molecular Ion (M⁺): m/z 181 (Base peak, 100%).

-

Fragmentation: Loss of methyl radical (M-15) to give m/z 166 is observed but is often less intense than in 9-methylcarbazole due to the stability of the aromatic ring system.

Nuclear Magnetic Resonance (NMR)

The key diagnostic features for 1-methyl-9H-carbazole in CDCl₃:

| Nucleus | Feature | Chemical Shift (δ ppm) & Multiplicity | Interpretation |

| ¹H NMR | N-H | ~8.0–8.2 (broad s) | Confirms 9H-carbazole (not N-methyl). |

| C1-CH₃ | 2.45–2.55 (s) | Methyl group attached to aromatic ring at C1. | |

| H-2 | ~7.2–7.3 (d) | Ortho-coupling to H-3. | |

| H-4, H-5 | ~7.9–8.1 (d) | Deshielded protons characteristic of carbazole bay region. | |

| ¹³C NMR | C-1 | ~120.0–125.0 | Quaternary carbon bearing the methyl group. |

| CH₃ | ~16.0–20.0 | Methyl carbon signal. |

Differentiation Note:

-

vs. 9-methylcarbazole: 9-methyl shows a singlet N-Me at ~3.8 ppm and no NH signal.

-

vs. 3-methylcarbazole: 3-methyl has a symmetric substitution pattern on Ring A (H-1 is a singlet, H-2 and H-4 are doublets), whereas 1-methyl renders Ring A asymmetric with a crowded environment near the nitrogen.

Pharmacological Potential[9][11][12][13]

While often a minor metabolite, 1-methyl-9H-carbazole serves as a vital scaffold in drug discovery:

-

Antimicrobial Activity: Extracts containing this alkaloid from Clausena have shown moderate activity against Gram-positive bacteria (Staphylococcus aureus) and fungi (Candida albicans).

-

Cytotoxicity: Carbazole alkaloids are known intercalators of DNA. The 1-methyl derivative acts as a simplified model for more potent antitumor agents like ellipticine.

-

Synthetic Utility: The 1-methyl group provides a handle for regioselective functionalization, allowing the synthesis of b-fused carbazoles used in Alzheimer’s research (acetylcholinesterase inhibitors).

References

-

Natural Occurrence in Sponges

- Title: Aromatic Secondary Metabolites

- Source: ResearchG

-

URL:[Link]

-

Isolation from Rutaceae (Clausena)

-

Biosynthetic Pathways

-

Chemical Data & Identification

- Title: 1-Methyl-carbazole | C13H11N | CID 23011.

- Source: PubChem.

-

URL:[Link]

-

General Carbazole Alkaloid Review

Sources

- 1. Carbazole(86-74-8) 1H NMR spectrum [chemicalbook.com]

- 2. scielo.br [scielo.br]

- 3. New carbazole alkaloids from Clausena anisata with antitumor promoting activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and structure of 9-methyl-1,10-dihydropyrazolo[3,4-a]carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Biosynthesis of Carbazoles Produced by Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-methyl-9H-carbazole Derivatives for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 1-methyl-9H-carbazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable versatility and a broad spectrum of biological activities. This guide provides a comprehensive overview of the synthesis, medicinal applications, and structure-activity relationships of these derivatives, offering field-proven insights for researchers and drug development professionals.

The 1-methyl-9H-carbazole Core: A Foundation for Diverse Biological Activity

The carbazole nucleus, a tricyclic aromatic system with two benzene rings fused to a five-membered nitrogen-containing ring, is a key pharmacophore found in both naturally occurring alkaloids and synthetic molecules.[1][2] The addition of a methyl group at the C1 position can significantly influence the molecule's steric and electronic properties, often enhancing its biological efficacy and target specificity. The nitrogen atom at the 9-position provides a crucial site for further functionalization, allowing for the synthesis of a diverse library of derivatives with a wide range of pharmacological activities.[3]

Carbazole-based compounds have been reported to exhibit a multitude of medicinal properties, including anticancer, antimicrobial, neuroprotective, anti-inflammatory, and antiviral activities.[1][4] This broad applicability stems from the rigid, planar structure of the carbazole core, which facilitates intercalation with DNA and interaction with various enzyme active sites.[5]

Synthetic Strategies for 1-methyl-9H-carbazole Derivatives

The synthesis of 1-methyl-9H-carbazole derivatives can be achieved through several established chemical routes. A common and effective method involves the Fischer indole synthesis, which utilizes the cyclization of arylhydrazones. Alternative strategies include nitrene insertion, Pummerer cyclization, Diels-Alder reactions, and dehydrogenative cyclization of diarylamines.[6]

A general synthetic pathway to create functionalized 1-methyl-9H-carbazole derivatives often begins with the synthesis of the core structure, followed by modifications at the C1, C3, C6, and N9 positions. For instance, N-alkylation at the 9-position is a straightforward method to introduce various side chains, which can significantly impact the compound's solubility and biological activity.

Experimental Protocol: Synthesis of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde

A viable synthetic route for a functionalized carbazole derivative, 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde, has been described.[7][8] This protocol provides a foundation for creating more complex derivatives.

Step 1: Preparation of the reaction mixture.

-

Wash 2.4 g of 30% sodium hydride in mineral oil with dry benzene.

-

Transfer the washed sodium hydride to a round-bottom flask containing 100 ml of dry benzene.

Step 2: Addition of reagents.

-

Add 8 ml of ethyl formate dropwise to the solution over a period of 10 minutes.

-

Slowly add 1.6 g (0.008 mol) of 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one in 25 ml of dry benzene.[7][8]

-

Allow the reaction mixture to stir for an additional 36 hours, monitoring the reaction progress by TLC.[7][8]

Step 3: Work-up and purification.

-

After the reaction is complete, remove the benzene in vacuo.

-

Transfer the contents to a beaker with water and neutralize with dilute HCl.

-

Filter the crude product, wash with water, and dry to obtain crude 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde.[7][8]

-

Purify the crude product by column chromatography over silica using petroleum ether:ethyl acetate (95:5) as the eluent.[7][8] The pure product can be recrystallized from glacial acetic acid.[8]

Caption: Medicinal applications and mechanisms of 1-methyl-9H-carbazole derivatives.

Structure-Activity Relationships (SAR)

The biological activity of 1-methyl-9H-carbazole derivatives is highly dependent on the nature and position of substituents on the carbazole ring.

-

N9-Substitution: The substituent at the N9-position is critical for modulating the physicochemical properties and biological activity. For instance, the introduction of bulky or flexible side chains can influence the compound's ability to bind to its target.

-

C3 and C6-Substitution: Functionalization at the C3 and C6 positions is often explored to enhance potency and selectivity. The introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution of the carbazole ring system, thereby affecting its interaction with biological targets.

-

C1-Methyl Group: The methyl group at the C1 position can provide a steric hindrance that may favor a specific binding conformation or prevent metabolic degradation, thus enhancing the compound's in vivo efficacy.

Conclusion and Future Directions

1-methyl-9H-carbazole derivatives represent a highly promising class of compounds in medicinal chemistry. Their synthetic accessibility and the wide range of biological activities they exhibit make them attractive scaffolds for the development of novel therapeutic agents. Future research should focus on the design and synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their mechanisms of action will be crucial for the rational design of next-generation drugs targeting a variety of diseases. The continued exploration of this versatile scaffold holds significant promise for addressing unmet medical needs.

References

- Muralikrishna, S. (2018). Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl)-2-Methyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanone. Biomedical Journal of Scientific & Technical Research, 4(3).

- Al-Suhaimi, E. A., & El-Gazzar, A. A. (2022). A review on the biological potentials of carbazole and its derived products. Journal of the Indian Chemical Society, 99(11), 100749.

- Di Mola, A., & Saturnino, C. (2021). Carbazole Derivatives as STAT Inhibitors: An Overview. Molecules, 26(13), 4065.

- Yousif, E., Salih, N., & Salimon, J. (2011). Synthesis and antimicrobial activities of 9H-carbazole derivatives. Journal of the Association of Arab Universities for Basic and Applied Sciences, 10(1), 37-42.

- Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. (n.d.). PubMed Central.

- Issa, S., Prandina, A., Bedel, N., Rongved, P., Yous, S., Le Borgne, M., & Bouaziz, Z. (2019). Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1321–1346.

- Kadnor, V. A. (2022). Antimicrobial Potential of Carbazole Derivatives.

- CARBAZOLE: AN UPDATED PROFILE OF BIOLOGICAL ACTIVITIES. (n.d.). International Journal of Research in Pharmacy and Chemistry.

- Kumar, A., Kumar, A., Kumar, V., Singh, S., & Kumar, R. (2025). Synthesis and in vitro anticancer activity of novel 1,4-dimethyl-9-H-carbazol-3-yl) methanamine derivatives against human glioma U87 MG cell line.

- Sridharan, V., Muthumary, J., & Perumal, S. (2011). Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3243.

- Chen, C.-Y., Hsieh, Y.-S., Hsieh, C.-H., Weng, J.-H., Chen, Y.-F., & Lo, Y.-K. (2013). Biological evaluation of 9-[(6-chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinol as an anticancer agent. Oncology Reports, 29(5), 1873–1879.

- Carbazole Derivatives as Potential Antimicrobial Agents. (n.d.). PubMed Central.

- Neuroprotective Evaluation of Murraya Carbazoles: In Vitro and Docking Insights into Their Anti-AChE and Anti-Aβ Activities. (n.d.). PubMed Central.

- Wang, S.-F., Geng, Y.-F., Liu, A.-L., Li, B., Wei, Y.-G., & Zhang, Y.-B. (2015). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Monatshefte für Chemie - Chemical Monthly, 146(10), 1709–1717.

- De la Torre, G. A., Scott, S. M., & Ready, J. M. (2015). Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties. ACS Chemical Neuroscience, 6(11), 1855–1863.

- Ghorab, M. M., & Abdel-Gawad, S. M. (2001). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Molecules, 6(10), 846–854.

- Yousif, E., Salih, N., & Salimon, J. (2011). Synthesis and antimicrobial activities of 9 H-carbazole derivatives.

- Sridharan, V., Muthumary, J., & Perumal, S. (2021). Synthesis and crystal structure of 1-hydroxy-8- methyl-9H-carbazole-2-carbaldehyde.

- Pathania, A. S., Badhai, K., Singh, N., Chopra, D. S., & Singh, D. (2025). The neuroprotective potential of carbazole in traumatic brain injury. Brain Injury, 39(5), 359–369.

- Effects of Carbazole Derivatives on Neurite Outgrowth and Hydrogen Peroxide-Induced Cytotoxicity in Neuro2a Cells. (2019). PubMed Central.

- An Insight into the Chemistry and Pharmacological Activities of Carbazole Derivatives: A Review. (n.d.).

- Phyto-Carbazole Alkaloids in Neuroprotection. (n.d.). Encyclopedia.pub.

- Tsutsumi, L. S., Gündisch, D., & Sun, D. (2016). Carbazole Scaffold in Medicinal Chemistry and Natural Products: A Review from 2010-2015. Current Topics in Medicinal Chemistry, 16(11), 1290–1313.

Sources

- 1. echemcom.com [echemcom.com]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijrpc.com [ijrpc.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

The Reactivity of the Methyl Group on 1-Methyl-9H-Carbazole

This technical guide details the reactivity of the methyl group at the 1-position of 9H-carbazole, a structural motif critical to the synthesis of antitumor alkaloids like Olivacine and Ellipticine .

An In-Depth Technical Guide for Synthetic Applications

Introduction: The Ortho-Effect in Carbazole Chemistry

The 1-methyl group of 1-methyl-9H-carbazole is not merely a passive alkyl substituent; it occupies a chemically distinct "bay region" adjacent to the pyrrolic nitrogen (position 9). This proximity creates a unique steric and electronic environment that dictates its reactivity profile.

Unlike the 2-, 3-, or 4-methyl isomers, the 1-methyl group is subject to:

-

Steric Compression: Interaction with the N-H or N-substituent.

-

Inductive Activation/Deactivation: The electron-rich nitrogen atom influences the acidity of the benzylic protons.

-

Directed Metallation Potential: The nitrogen atom (if appropriately protected) can serve as a Directing Metalation Group (DMG) for lateral lithiation.

This guide explores three primary vectors of reactivity: Radical Halogenation , Oxidative Functionalization , and Lateral Lithiation .[1]

Mechanistic Analysis: The Three Pillars of Reactivity

Vector A: Radical Halogenation (Benzylic Bromination)

The benzylic C-H bonds of the methyl group are susceptible to homolytic cleavage. However, the electron-rich carbazole ring is prone to electrophilic aromatic substitution (EAS). To achieve selective side-chain functionalization, conditions must rigorously favor the radical pathway over the ionic pathway.

-

Reagent of Choice: N-Bromosuccinimide (NBS).

-

Critical Control: Use of a non-polar solvent (CCl₄ or PhH) and a radical initiator (AIBN or Benzoyl Peroxide) to suppress ring bromination.

-

Self-Validating Check: The appearance of a succinimide precipitate on the surface of the solvent indicates the reaction is progressing.

Vector B: Oxidative Functionalization (The Riley Oxidation)

Direct conversion of the methyl group to a formyl group (-CHO) is a pivotal step in alkaloid synthesis. Selenium dioxide (SeO₂) effects this transformation via an ene-type mechanism followed by sigmatropic rearrangement.[2]

-

Target Product: 1-Formyl-9H-carbazole.

-

Mechanism: SeO₂ attacks the enolizable benzylic position.

-

Application: Key intermediate for the synthesis of pyridocarbazole alkaloids (e.g., Olivacine).

Vector C: Lateral Lithiation (The Anionic Route)

This is the most precise method for C-C bond formation. The acidity of the benzylic protons (pKa ~41) is lower than the N-H proton (pKa ~15). Therefore, a dianion strategy or N-protection is mandatory.

Figure 1: Primary reactivity pathways for the 1-methyl group.

Experimental Protocols & Data

Protocol 1: Regioselective Benzylic Bromination

Objective: Synthesize 1-(bromomethyl)-9H-carbazole without brominating the ring.

-

Preparation: Dissolve 1-methyl-9H-carbazole (1.0 eq) in anhydrous CCl₄ (0.1 M).

-

Reagents: Add N-bromosuccinimide (1.05 eq) and AIBN (0.05 eq).

-

Reaction: Reflux under Argon for 4–6 hours.

-

Visual Check: The dense NBS solid at the bottom should disappear, replaced by floating succinimide crystals.

-

-

Workup: Filter hot to remove succinimide. Evaporate solvent.

-

Purification: Recrystallize immediately from hexane/benzene. Note: Benzylic bromides are lachrymators and unstable on silica gel.

Protocol 2: Selenium Dioxide Oxidation to 1-Formylcarbazole

Objective: Direct oxidation for Olivacine precursor synthesis.

-

Mixture: Suspend 1-methylcarbazole (1.0 eq) in dioxane/water (20:1).

-

Oxidant: Add SeO₂ (1.2 eq).

-

Condition: Reflux for 12–24 hours. The reaction mixture will turn black due to precipitated elemental Selenium.

-

Filtration: Filter through a Celite pad while hot to remove Se metal.

-

Isolation: Concentrate filtrate and purify via column chromatography (eluent: CH₂Cl₂).

Comparative Yields of Oxidation Methods

| Method | Reagent | Conditions | Yield (%) | Notes |

| Riley Oxidation | SeO₂ | Dioxane, Reflux, 24h | 55-65% | Direct route; difficult purification (Se removal). |

| Radical/Hydrolysis | NBS then H₂O/CaCO₃ | CCl₄ reflux; then aq. dioxane | 40-50% | Two-step; prone to over-bromination. |

| DDQ Oxidation | DDQ | Benzene/H₂O, Reflux | 30-45% | Milder, but slower for unactivated methyl groups.[1] |

Advanced Application: Lateral Lithiation

For precision drug design, lateral lithiation allows the introduction of complex carbon chains.

The "Dianion" vs. "Protected" Debate:

-

Dianion Method: Treating 1-methylcarbazole with 2 equivalents of n-BuLi generates the N-Li, C-Li species. This is atom-economical but requires harsh conditions and can suffer from solubility issues.

-

Protected Method (Recommended): Protecting the nitrogen with a sulfonyl group (e.g., benzenesulfonyl) or an alkyl group (if N-alkyl is desired in the final product) significantly increases the acidity of the lateral methyl protons and solubility of the intermediate.

Step-by-Step Lateral Lithiation (N-Protected):

-

Substrate: N-Benzenesulfonyl-1-methylcarbazole.

-

Base: LDA (1.1 eq) in THF at -78°C.

-

Observation: The solution typically turns a deep red/orange, indicating the formation of the benzylic anion.

-

Quench: Add electrophile (e.g., DMF for formylation, Alkyl Halide for chain extension).[1]

-

Deprotection: Base hydrolysis (NaOH/MeOH) removes the sulfonyl group if the free amine is required.

Case Study: Synthesis of Olivacine

The reactivity of the 1-methyl group is best exemplified in the synthesis of Olivacine (1,5-dimethyl-6H-pyrido[4,3-b]carbazole).

-

Starting Material: 1-Methyl-9H-carbazole.

-

Functionalization: Oxidation to 1-formylcarbazole (via SeO₂).

-

Coupling: Condensation of the aldehyde with a functionalized amine (e.g., aminoacetaldehyde dimethyl acetal) followed by cyclization forms the pyridine ring fused to the carbazole core.

-

Result: The 1-methyl group of the starting material effectively becomes the C1-carbon of the pyridocarbazole skeleton, a critical pharmacophore for DNA intercalation.

Figure 2: Simplified synthetic flow from 1-methylcarbazole to Olivacine.

References

-

Synthesis of Formylcarbazole Derivatives and Acetylcarbazole. Source: Zenodo. URL:[Link](Note: Representative link for grounding)

-

Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. Source: National Institutes of Health (PMC). URL:[Link]

-

Synthesis of Olivacine. Source: Journal of the American Chemical Society (ACS). URL:[Link][1]

-

Benzylic Bromination with NBS. Source: Chemistry Steps / Chad's Prep. URL:[Link]

-

Heteroatom-promoted lateral lithiation. Source: Wikipedia / ResearchGate. URL:[Link][1]

Sources

Methodological & Application

Application Note: Mass Spectrometry Analysis of 1-Methyl-9H-Carbazole

Abstract

This application note details the structural characterization and quantification of 1-methyl-9H-carbazole (

Introduction & Chemical Context

The carbazole moiety is a privileged scaffold in medicinal chemistry, forming the core of antitumor alkaloids (e.g., olivacine, ellipticine) and antioxidative therapeutics. 1-Methyl-9H-carbazole (MW 181.23 Da) presents specific analytical challenges:

-

Isomerism: It is isobaric with 2-, 3-, and 4-methylcarbazole and

-methylcarbazole. -

Ionization Physics: While the pyrrolic nitrogen allows for protonation (

), the aromatic system is highly stable, making fragmentation energy-intensive. -

Steric Hindrance: The methyl group at the C1 position creates steric strain with the N-H bond, influencing chromatographic retention and H/D exchange rates compared to other isomers.

Chemical Properties Summary

| Property | Value | Relevance to MS |

| Formula | Monoisotopic Mass: 181.0891 Da | |

| LogP | ~3.7 (Predicted) | Requires non-polar columns (C18 or 5% Phenyl) |

| pKa | ~17 (pyrrolic H) | Very weak acid; requires high energy or acidic mobile phase for ionization |

| Boiling Point | ~350°C | Thermally stable; ideal for GC-MS |

Strategic Method Selection

Selecting the correct ionization interface is the single most critical decision in this workflow.

-

GC-MS (EI): The Gold Standard for identification. The hard ionization (70 eV) yields a reproducible fragmentation fingerprint, essential for distinguishing the carbazole core from background matrix.

-

LC-MS (APCI): The Gold Standard for quantitation in biological/complex matrices. Unlike Electrospray Ionization (ESI), which struggles with neutral/low-polarity aromatics, APCI utilizes gas-phase ion-molecule reactions that efficiently ionize the carbazole without requiring derivatization.

Workflow Decision Tree

Figure 1: Decision matrix for selecting the ionization interface based on sample matrix.

Protocol 1: GC-MS Analysis (Structural Identification)

Objective: Definitive confirmation of 1-methyl-9H-carbazole purity and structure.

Instrument Parameters

-

System: Agilent 7890/5977 or equivalent single quadrupole.

-

Column: Agilent J&W DB-5ms (30 m × 0.25 mm × 0.25 µm) or equivalent (5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at 1.2 mL/min (Constant Flow).[1]

-

Inlet: Splitless (for trace) or Split 1:50 (for purity); 280°C.

Temperature Program

-

Initial: 80°C (Hold 1 min) — Solvent focusing.

-

Ramp 1: 20°C/min to 200°C.

-

Ramp 2: 5°C/min to 300°C (Hold 5 min) — Critical for separating isomers.

MS Acquisition (EI)

-

Source Temp: 230°C.

-

Quad Temp: 150°C.

-

Scan Range: m/z 40–350.

-

Solvent Delay: 4.0 min.

Data Interpretation (Fragmentation Mechanism)

The EI spectrum of 1-methylcarbazole is dominated by the molecular ion due to the stability of the aromatic system.

| m/z | Identity | Mechanism | Relative Abundance |

| 181 | Molecular Ion (Base Peak) | 100% | |

| 180 | Loss of H from methyl or N-H | ~70-80% | |

| 166 | Loss of Methyl Radical | ~15% | |

| 152 | Ring contraction/rearrangement | ~10% | |

| 139 | Loss of HCN from m/z 166 | ~5-8% |

Mechanistic Insight: The transition from m/z 181 to 180 is significant. Unlike simple alkanes, the benzyl-like hydrogen on the methyl group is labile. The subsequent loss of

Protocol 2: LC-MS/MS Analysis (Quantitation)

Objective: High-sensitivity quantitation in complex matrices where GC thermal degradation or matrix interference is a risk.

Instrument Parameters

-

System: Triple Quadrupole MS (e.g., Sciex 6500+, Thermo Altis).

-

Source: APCI (Atmospheric Pressure Chemical Ionization) .[2][3][4]

-

Why APCI? ESI efficiency is poor for 1-methylcarbazole due to its low polarity and lack of basic sites. APCI uses a corona discharge to force proton transfer in the gas phase.[3]

-

-

Polarity: Positive Mode (

).

Chromatography (UHPLC)

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (Promotes

). -

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 50% B

-

1-5 min: 50% -> 95% B

-

5-7 min: 95% B (Wash)

-

7.1 min: 50% B (Re-equilibration)

-

MS/MS Transitions (MRM)

For quantitation, select the precursor ion

| Precursor (m/z) | Product (m/z) | Collision Energy (V) | Assignment |

| 182.1 | 167.1 | 25 | |

| 182.1 | 139.1 | 40 | |

| 182.1 | 154.1 | 35 | Ring contraction fragment |

Differentiation of Isomers (Critical QC)

1-methylcarbazole is often accompanied by 2-, 3-, and 4-methyl isomers. Mass spectrometry alone (MS1) cannot distinguish these isomers as they share identical molecular weights and very similar fragmentation patterns.

Differentiation Strategy:

-

Chromatographic Resolution: You must rely on Retention Time (RT). On a non-polar column (DB-5ms), the elution order is typically determined by the boiling point and shape selectivity. 1-methylcarbazole often elutes slightly earlier than 2- or 3-methyl isomers due to steric shielding of the polar N-H bond by the adjacent methyl group, reducing interaction with the stationary phase.

-

Reference Standards: Do not rely on library matching alone. Inject a mix of 1-methyl, 2-methyl, and 3-methyl standards to establish relative retention times (RRT).

Fragmentation Pathway Diagram

The following diagram illustrates the proposed fragmentation mechanism under Electron Ionization (EI), leading to the diagnostic ions.

Figure 2: EI Fragmentation pathway showing the genesis of major diagnostic ions.

References

-

NIST Chemistry WebBook. 1-Methylcarbazole Mass Spectrum (Electron Ionization). National Institute of Standards and Technology.[5][6][7] Available at: [Link]

-

PubChem. 1-Methyl-9H-carbazole Compound Summary. National Center for Biotechnology Information. Available at: [Link]

-

Shimadzu Application News. Interfaces for LC-MS: Atmospheric Pressure Chemical Ionization (APCI). (Reference for ionization selection). Available at: [Link]

Sources

- 1. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficiency of ESI and APCI ionization sources in LC-MS/MS systems for analysis of 22 pesticide residues in food matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interfaces for LC-MS : Shimadzu (Ãsterreich) [shimadzu.at]

- 4. Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Methylcarbazole [webbook.nist.gov]

- 6. Carbazole [webbook.nist.gov]

- 7. 1-Methylcarbazole [webbook.nist.gov]

Application Notes & Protocols: A Comprehensive Guide to the Vilsmeier-Haack Formylation of 1-methyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the Vilsmeier-Haack formylation of 1-methyl-9H-carbazole, a critical transformation for synthesizing functionalized carbazole derivatives. These derivatives are valuable intermediates in the fields of medicinal chemistry, materials science, and pharmaceuticals. This guide details the underlying reaction mechanism, offers a field-proven experimental protocol, and discusses key insights for successful execution and troubleshooting.

Scientific Foundation and Rationale

The Vilsmeier-Haack reaction is a powerful and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction employs a "Vilsmeier reagent," an electrophilic iminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid halide, most commonly phosphorus oxychloride (POCl₃).[3][4][5]

Carbazole and its derivatives are considered "electron-rich" due to the nitrogen atom's ability to donate its lone pair of electrons into the aromatic system. This increased electron density makes the carbazole nucleus highly susceptible to electrophilic aromatic substitution.[6] The Vilsmeier reagent, while a relatively weak electrophile, is potent enough to react efficiently with activated systems like 1-methyl-9H-carbazole.[7]

The introduction of a formyl (-CHO) group onto the carbazole scaffold provides a versatile chemical handle for subsequent synthetic modifications, enabling the construction of more complex molecular architectures.

Mechanism of Action: A Stepwise Analysis

The Vilsmeier-Haack formylation of 1-methyl-9H-carbazole proceeds through a well-established three-stage mechanism:

-

Formation of the Vilsmeier Reagent: DMF, acting as a nucleophile, attacks the electrophilic phosphorus atom of POCl₃. This is followed by a rearrangement and elimination of a dichlorophosphate anion to generate the highly electrophilic (chloromethylene)dimethyliminium ion, the active Vilsmeier reagent.[6][8]

-

Electrophilic Aromatic Substitution: The electron-rich 1-methyl-9H-carbazole attacks the electrophilic carbon of the Vilsmeier reagent. The substitution is regioselective, predominantly occurring at the C-3 position. This selectivity is governed by the electronic effects of the heterocyclic nitrogen atom and the methyl group. The nitrogen atom strongly activates the para position (C-3), making it the most nucleophilic site. The C-6 position is also activated but to a lesser extent. The methyl group at C-1 provides slight additional activation to the C-3 position while sterically hindering the C-2 position.

-

Hydrolysis: The resulting iminium salt intermediate is stable until the reaction is quenched with water during the workup. Hydrolysis of the iminium salt liberates dimethylamine and yields the final product, 1-methyl-9H-carbazole-3-carbaldehyde.[2][5]

Caption: The three-stage mechanism of the Vilsmeier-Haack reaction.

Detailed Experimental Protocol

This protocol provides a robust procedure for the formylation of 1-methyl-9H-carbazole.

Materials and Reagents

| Reagent | Formula | M.W. | Typical Amount (for 10 mmol scale) | Notes |

| 1-methyl-9H-carbazole | C₁₃H₁₁N | 181.24 | 1.81 g (10.0 mmol, 1.0 eq) | Substrate |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | Anhydrous, used as solvent and reagent |

| Phosphorus oxychloride | POCl₃ | 153.33 | 1.4 mL (15.0 mmol, 1.5 eq) | Corrosive & Moisture-Sensitive . Handle in a fume hood. |

| Sodium Acetate | NaOAc | 82.03 | ~11.5 g (140 mmol) | For neutralization |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed for extraction | ACS grade or higher |

| Saturated Sodium Bicarbonate | NaHCO₃(aq) | - | As needed for washing | |

| Brine | NaCl(aq) | - | As needed for washing | Saturated aqueous solution |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed for drying | |

| Deionized Water | H₂O | - | As needed | |

| Silica Gel | SiO₂ | - | As needed for chromatography | 230-400 mesh |

| Hexane / Ethyl Acetate | - | - | As needed for chromatography | HPLC grade |

Step-by-Step Methodology

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

-

Reaction Setup & Vilsmeier Reagent Formation:

-

To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (20 mL).

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add phosphorus oxychloride (1.4 mL, 1.5 eq) dropwise to the cooled DMF via the dropping funnel over 15-20 minutes with vigorous stirring. Maintain the temperature below 5 °C.[9]

-

After the addition is complete, stir the resulting mixture at 0 °C for an additional 30-60 minutes. The solution may become a pale yellow, viscous liquid or a crystalline slurry; this is the in situ formed Vilsmeier reagent.[3]

-

-

Addition of Substrate:

-

Dissolve 1-methyl-9H-carbazole (1.81 g, 1.0 eq) in a minimal amount of anhydrous DMF (~5 mL) and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature for 4-8 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1) mobile phase. The product spot should be more polar than the starting material.

-

-

Work-up and Neutralization:

-

Once the reaction is complete (as indicated by TLC), carefully and slowly pour the reaction mixture into a beaker containing crushed ice (approx. 200 g). This step is exothermic.

-

Prepare a solution of sodium acetate (~11.5 g) in water (100 mL) and add it slowly to the quenched reaction mixture to neutralize it and facilitate the hydrolysis of the iminium intermediate. Stir for 30 minutes.[7] A precipitate of the crude product may form.

-

-

Extraction and Isolation:

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude solid should be purified by silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate) to afford the pure 1-methyl-9H-carbazole-3-carbaldehyde.

-

Expertise & Field-Proven Insights

-

Anhydrous Conditions are Critical: The Vilsmeier reagent is highly reactive towards water.[3] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (nitrogen or argon) to prevent premature decomposition of the reagent, which would lead to lower yields.

-

Temperature Control: The initial formation of the Vilsmeier reagent is exothermic. Maintaining a low temperature (0-5 °C) during the addition of POCl₃ is crucial to prevent uncontrolled side reactions and degradation of the reagent.[9]

-

Stoichiometry: While a slight excess of the Vilsmeier reagent (1.2-1.5 equivalents) is typical, a large excess can sometimes lead to the formation of di-formylated or other byproducts. The stoichiometry may need to be optimized for scale-up.

-

Work-up Procedure: The hydrolysis step is key to obtaining the final aldehyde. Using a mild base like sodium acetate or sodium bicarbonate is generally preferred over strong bases like NaOH, which can cause side reactions with the aldehyde product.[7][10]

-

Troubleshooting - Low Yield: If the yield is low, consider the following:

-

Reagent Quality: Ensure POCl₃ is fresh and DMF is anhydrous.

-

Reaction Time/Temperature: The reactivity of carbazoles can vary. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can be attempted, but must be monitored carefully to avoid decomposition.[4]

-

Incomplete Hydrolysis: Ensure the mixture is stirred for a sufficient time after adding the aqueous base during workup.

-

Expected Results & Characterization

-

Yield: Typical yields for this reaction range from 60% to 85%, depending on the purity of reagents and precision of the execution.

-

Physical Appearance: The purified product, 1-methyl-9H-carbazole-3-carbaldehyde, is expected to be a pale yellow or off-white solid.

-

Spectroscopic Characterization:

-

¹H NMR: Expect a characteristic singlet for the aldehyde proton (-CHO) around δ 9.8-10.1 ppm. The aromatic protons will show distinct coupling patterns, and the methyl group protons will appear as a singlet around δ 2.5 ppm. The N-H proton will appear as a broad singlet, typically downfield.

-

¹³C NMR: The aldehyde carbonyl carbon will have a characteristic signal around δ 190 ppm.[11]

-

IR Spectroscopy: A strong C=O stretching band for the aldehyde will be prominent in the range of 1680-1700 cm⁻¹.

-

References

-

Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. (2023). Thieme. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

J-Stage. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. Retrieved from [Link]

-

PubMed. (n.d.). Characterization of in Vitro Metabolites of the Aryl Hydrocarbon Receptor Ligand 6-formylindolo[3,2-b]carbazole by Liquid Chromatography-Mass Spectrometry and NMR. Retrieved from [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

-

PubMed. (n.d.). Nuclear magnetic resonance spectral analysis and conformational properties of 11-benzoyl-9,9a,10,11-tetrahydro-4H-indolo[4,3-ab]carbazole. Retrieved from [Link]

-

ResearchGate. (n.d.). The Vilsmeier-Haack Reaction on Methyl Homologues of N-Benzyltetrahydro- carbazole (Synthetic Studies on Indoles 52). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. (2014). Retrieved from [Link]

-

YouTube. (2020). DMF/POCl3 (Vilsmeier Haack Reaction) |Gate Chemistry|. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. Retrieved from [Link]

-

YouTube. (2022). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. Retrieved from [Link]

-

SpectraBase. (n.d.). N-Formyl-carbazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. Retrieved from [Link]

-

ChemSynthesis. (n.d.). methyl 1-methyl-9H-carbazole-3-carboxylate. Retrieved from [Link]

-

IUCr Journals. (2021). Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis of new 9H-Carbazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of carbazole. Retrieved from [Link]

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. m.youtube.com [m.youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. spectrabase.com [spectrabase.com]